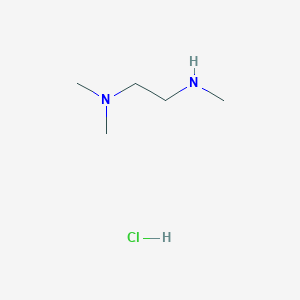

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name N,N',N'-trimethylethane-1,2-diamine hydrochloride systematically describes the compound’s structure, emphasizing the ethylenediamine backbone (ethane-1,2-diamine) with three methyl groups attached to the nitrogen atoms. The primary amine at the N1 position remains unsubstituted, while the N1 and N2 positions each bear two methyl groups, forming a tertiary amine configuration. The molecular formula C₅H₁₅ClN₂ confirms the presence of five carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two nitrogen atoms. The hydrochloride salt form arises from the protonation of the primary amine group, resulting in a chloride counterion that stabilizes the cationic structure.

The molecular weight of 138.64 g/mol, calculated using PubChem’s atomic mass data, aligns with the empirical formula. A comparative analysis with similar compounds, such as ethylenediamine dihydrochloride (C₂H₁₀Cl₂N₂), highlights the increased hydrophobicity imparted by the methyl groups in this compound. This structural modification enhances its solubility in organic solvents while retaining water compatibility due to the ionic chloride group.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic studies of related compounds, such as ethylenediamine dihydrochloride, provide insights into the structural organization of this compound. Ethylenediamine dihydrochloride crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell dimensions of a = 4.44 Å, b = 6.88 Å, and c = 9.97 Å. Although direct data for the trimethylated derivative are limited, its structural similarity suggests analogous packing arrangements, with the methyl groups inducing steric effects that may alter hydrogen-bonding networks.

The parent compound’s trans-configuration, observed in ethylenediamine derivatives, positions the methyl groups on opposite sides of the ethylenediamine plane to minimize steric hindrance. This configuration likely persists in this compound, stabilized by N–H···Cl hydrogen bonds between the protonated amine and chloride ions. These interactions form a three-dimensional network, contributing to the compound’s crystalline stability. Computational models predict a C–C bond length of 1.54 Å and C–N distances of 1.48 Å, consistent with sp³-hybridized carbon and nitrogen atoms.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

The ¹H NMR spectrum of N1,N1,N2-trimethylethane-1,2-diamine (free base) reveals distinct signals for the methyl and methylene groups. Peaks at δ 2.25 ppm correspond to the six protons of the N1-methyl groups, while the N2-methyl protons resonate at δ 2.15 ppm. The methylene protons adjacent to the nitrogen atoms appear as a triplet at δ 2.75 ppm, coupled with the amine protons. Upon hydrochloride salt formation, the primary amine proton shifts downfield to δ 8.10 ppm due to deshielding effects.

Infrared (IR) Spectroscopy :

IR analysis identifies characteristic N–H stretching vibrations at 3300–3200 cm⁻¹ for the primary amine and C–N stretches at 1250–1150 cm⁻¹. The absence of free amine peaks in the hydrochloride form confirms protonation, while C–H stretches from methyl groups appear at 2850–2950 cm⁻¹.

Mass Spectrometry :

Electron ionization mass spectrometry (EI-MS) of the free base shows a molecular ion peak at m/z 102 ([M]⁺), corresponding to C₅H₁₄N₂. Fragmentation patterns include peaks at m/z 87 ([M–CH₃]⁺) and m/z 58 ([CH₂NHCH₃]⁺), indicative of methyl group loss and C–N bond cleavage. For the hydrochloride salt, the molecular ion shifts to m/z 138 ([M–Cl]⁺) due to chloride dissociation.

These spectroscopic techniques collectively validate the compound’s structure and provide a foundation for its identification in complex mixtures. The integration of NMR, IR, and MS data ensures unambiguous characterization, critical for quality control in synthetic applications.

Properties

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEZVBXJLFYOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride can be synthesized through the methylation of ethylenediamine. One common method involves the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+3CH3I→C5H14N2+3HI

The resulting N1,N1,N2-Trimethylethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Acylation: The compound can react with acyl chlorides to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Acylation: Acyl chlorides and anhydrides are typical reagents.

Major Products

Oxidation: Produces oxides or nitroso compounds.

Substitution: Results in substituted amines.

Acylation: Forms amides.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in forming complex molecules. Its ability to act as a nucleophile due to the presence of amine groups allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form oxides or nitroso compounds.

- Substitution : Engages in nucleophilic substitution reactions.

- Acylation : Reacts with acyl chlorides to form amides.

Pharmaceutical Development

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is explored for its potential in drug development. It acts as a building block for synthesizing biologically active compounds and therapeutic agents. For instance, it has been used in developing chelating agents for metal complexes that function as catalysts in pharmaceutical reactions .

Polymer Chemistry

In industrial applications, this compound is utilized in producing polymers and resins. Its reactivity makes it valuable for creating cross-linked structures that enhance material properties .

Case Study 1: Synthesis of Chelating Agents

A study focused on synthesizing 8-aminoquinoline derivatives using this compound as a precursor. The resulting products demonstrated significant potential as chemosensors for ion detection, showcasing the compound's utility in developing advanced materials for analytical applications .

Case Study 2: Kinase Inhibitor Development

Research has indicated that derivatives of this compound are being investigated for their role as small molecule kinase inhibitors. These compounds are essential in treating various diseases, including cancer, highlighting their importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride involves its ability to act as a nucleophile due to the presence of amine groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound’s molecular targets and pathways depend on the specific reaction it is involved in, such as nucleophilic substitution or acylation .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Analysis :

- Cyclic vs.

- Aromatic vs. Aliphatic Backbones: N,N,N',N'–Tetramethyl-p-phenylenediamine dihydrochloride (aromatic) offers distinct electronic properties, favoring applications in redox chemistry, whereas the aliphatic target compound is preferred in non-polar environments .

- Chain Length and Methylation : N1,N1-Dimethylpropane-1,2-diamine hydrochloride has a longer carbon chain and fewer methyl groups, increasing flexibility but reducing steric hindrance, which may alter reactivity in nucleophilic substitutions .

Physicochemical Properties

Key Findings :

Pharmacological Relevance

- Target Compound : Integral to almonertinib, where its methylation improves metabolic stability and blood-brain barrier penetration .

- N1,N1,N2-Trimethylethane-1,2-diamine Dihydrochloride: Similar bioactivity but with enhanced solubility for intravenous formulations .

- Piperazine Derivatives : Exhibit broader kinase inhibition profiles but may incur higher toxicity risks due to increased basicity .

Biological Activity

N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its various biological activities, particularly in the context of cancer research and drug development. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound (C5H15ClN2) can be synthesized through the methylation of ethylenediamine. A common method involves reacting ethylenediamine with methyl iodide in the presence of a base like sodium hydroxide, followed by treatment with hydrochloric acid to form the hydrochloride salt:

This process ensures high yield and purity, especially in industrial settings where continuous flow processes are employed to minimize by-products .

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has been shown to inhibit the growth of A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism involves modulation of the PI3K–Akt–mTOR signaling pathway, which is crucial for cell growth and proliferation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N1,N1,N2-TMEHCl | A549 | 6.99 ± 0.21 |

| N1,N1,N2-TMEHCl | MCF-7 | Data Not Available |

| N1,N1,N2-TMEHCl | HepG2 | Data Not Available |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

The biological activity of this compound can be attributed to its ability to act as a nucleophile due to its amine groups. This allows it to participate in various chemical reactions, including nucleophilic substitution and acylation, which are essential for its interaction with biological targets .

The introduction of electron-donating groups into its structure has been found to enhance its antiproliferative activity significantly. For instance, compounds with methyl or methoxy substituents showed improved efficacy compared to those without such modifications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of modified derivatives of this compound, several compounds were synthesized and tested for their antiproliferative effects. Among these, derivatives with electron-donating substituents demonstrated superior activity against A549 cells compared to their counterparts lacking these groups. This suggests that structural modifications can play a pivotal role in enhancing biological effectiveness .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing novel derivatives from this compound aimed at targeting specific kinases involved in cancer progression. The results indicated that certain derivatives not only inhibited kinase activity but also exhibited lower toxicity profiles compared to existing chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride, and what experimental conditions are critical for yield optimization?

The compound is typically synthesized via alkylation of primary or secondary amines. For example, describes a route where N1,N1,N2-trimethylethane-1,2-diamine reacts with ortho-bromobenzyl bromide under anhydrous conditions. Key steps include:

- Use of n-BuLi in THF for deprotonation and activation.

- Reaction with AlCl₃ to form the hydrochloride salt.

- Purification via vacuum distillation to avoid hydrolysis due to moisture sensitivity . Yield optimization requires strict control of stoichiometry, temperature (−78°C for lithiation), and inert atmosphere (N₂) to prevent side reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.3 ppm for N–CH₃ groups) confirm methyl substitution patterns and proton environments ( , 11 ).

- X-ray Diffraction : Single-crystal X-ray studies (e.g., SHELXL refinement) resolve bond lengths (C–C: ~1.54 Å) and angles, with hydrogen atoms constrained to idealized positions. Data-to-parameter ratios >10 ensure reliability ( , 5 , 6 ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the coordination chemistry of this compound in metal complexes?

The ligand’s asymmetric methylation creates distinct coordination sites. Comparative studies with N,N,N',N'-tetramethylethylenediamine ( ) reveal:

Q. What challenges arise in resolving structural contradictions between computational models and experimental data for this compound?

Discrepancies often occur in hydrogen bonding networks or torsion angles. For example:

- reports a mean C–C bond length of 1.54 Å via X-ray, while DFT calculations may predict shorter distances.

- Refinement using SHELXL (riding hydrogen models) vs. neutron diffraction data can lead to variations in H-atom positions ( , 6 ) .

Q. How can researchers address moisture sensitivity during synthesis and purification?

- Anhydrous Techniques : Use Schlenk lines or gloveboxes for reactions involving n-BuLi or AlCl₃ ( ).

- Purification : Avoid column chromatography; instead, employ vacuum distillation or recrystallization from dry solvents (e.g., THF/ether).

- Storage : Stabilize as a hydrochloride salt in desiccated environments to prevent ligand degradation.

Q. What advanced analytical strategies are employed to detect trace impurities or byproducts in synthesized batches?

- LC-MS/MS : Identifies low-abundance species (e.g., dealkylated byproducts) with ppm-level sensitivity.

- NMR Diffusion-Ordered Spectroscopy (DOSY) : Distinguishes impurities via diffusion coefficient differences.

- Reference Standards : Use USP-grade reagents (e.g., trientine hydrochloride in ) for calibration .

Methodological Insights

- Crystallography : SHELX programs ( ) are preferred for high-resolution refinement (R factor <0.05). For twinned crystals, SHELXL’s TWIN command resolves overlapping reflections.

- Synthetic Design : Mitsunobu reactions ( ) enable selective alkylation, while avoiding racemization in chiral derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.